Diethyl [4-(ethylamino)phenyl]phosphonate
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Overview
Description
Diethyl [4-(ethylamino)phenyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an ethylamino group. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(ethylamino)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-(ethylamino)phenyl halides under suitable conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-(ethylamino)phenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [4-(ethylamino)phenyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [4-(ethylamino)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in various biochemical pathways. This property makes it useful in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl [4-(dimethylamino)phenyl]phosphonate
- Diethyl [4-(methylamino)phenyl]phosphonate
Uniqueness
Diethyl [4-(ethylamino)phenyl]phosphonate is unique due to the presence of the ethylamino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various applications .
Properties
CAS No. |
87981-22-4 |
---|---|
Molecular Formula |
C12H20NO3P |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-ethylaniline |
InChI |
InChI=1S/C12H20NO3P/c1-4-13-11-7-9-12(10-8-11)17(14,15-5-2)16-6-3/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
OPUGNSCZIBETQR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
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